molecular formula C19H13N3O3 B2896028 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-23-2

5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2896028
CAS No.: 1021052-23-2
M. Wt: 331.331
InChI Key: GOONSRHDQFVFOR-UHFFFAOYSA-N
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Description

5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a phenyl group at position 2, a 2-hydroxyphenyl group at position 5, and a carboxylic acid moiety at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and microbial pathogens .

Properties

IUPAC Name

5-(2-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-15-9-5-4-8-12(15)14-10-13(19(24)25)16-18(20-14)22-17(21-16)11-6-2-1-3-7-11/h1-10,23H,(H,24,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOONSRHDQFVFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC=CC=C4O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The process may also involve heating and the use of protective groups to ensure the selectivity of the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

The phenyl substituents at positions 2 and 5 enable palladium-catalyzed cross-coupling reactions. For example:

  • Borylation : The 2-phenyl group participates in Suzuki–Miyaura coupling with arylboronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, H₂O-IPA, 80°C), enabling diversification of the aromatic moiety . This method retains the integrity of the carboxylic acid and hydroxyl groups.

Oxidation and Reduction Reactions

  • Oxidation of Hydroxyl Groups : The 2-hydroxyphenyl moiety can be oxidized to a quinone structure using strong oxidizing agents like CrO₃ in acidic media, though this may compromise the imidazo ring stability .
  • Reduction of Carboxylic Acid : Catalytic hydrogenation (H₂, Pd/C) reduces the carboxylic acid to a primary alcohol, though this reaction requires careful pH control to prevent over-reduction.

Heteroannulation Reactions

The imidazo[4,5-b]pyridine core serves as a template for constructing fused heterocycles:

  • Condensation with Aldehydes : Reaction with aromatic aldehydes (e.g., benzaldehyde) in H₂O-IPA under reflux forms tricyclic derivatives via in situ nitro group reduction and cyclization .
AldehydeConditionsProductYield
BenzaldehydeH₂O-IPA, 80°CBenzo-fused imidazo[4,5-b]pyridine75%

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr reactions at position 5:

  • Amination : Treatment with primary amines (e.g., aniline) in DMF at 120°C replaces the hydroxyl group with an amino group, enhancing solubility for pharmaceutical applications .
AmineConditionsProductYield
AnilineDMF, 120°C5-Anilino derivative65%

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Prolonged exposure to HCl (6 M, reflux) cleaves the imidazo ring, yielding pyridine-2,3-diamine and phenylglyoxylic acid .
  • Base Stability : The compound remains stable in mild alkaline conditions (pH 9–11) but degrades in strongly basic media (pH >12) .

Key Mechanistic Insights

  • The carboxylic acid group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks .
  • The 2-hydroxyphenyl substituent participates in intramolecular hydrogen bonding, stabilizing transition states during coupling reactions .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, particularly for designing kinase inhibitors or fluorescent probes .

Scientific Research Applications

5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[4,5-b]pyridine Core

The biological and physicochemical properties of imidazo[4,5-b]pyridine derivatives are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
5-(3-Hydroxyphenyl)-2-phenyl analog 3-hydroxyphenyl (5), phenyl (2) ~350–360 Structural isomer; reduced solubility due to meta-hydroxyl positioning
5-Chloro-1-methyl derivative Cl (5), CH₃ (1) 270.09 Enhanced lipophilicity; potential for halogen bonding
2-Cyclopropyl analog Cyclopropyl (2) 203.20 Steric hindrance; improved metabolic stability
5-(4-Fluorophenyl)-2-thioxo derivative 4-F-phenyl (5), S (2) 320.35 Thioxo group increases electron-withdrawing effects
5-(Ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl) Ethoxy (3), methoxy (4), 4-MeO-phenyl 405.4 Alkoxy groups enhance membrane permeability but reduce polarity

Key Observations :

  • Position of Hydroxyl Groups : The 2-hydroxyphenyl substituent in the target compound improves solubility compared to its 3-hydroxyphenyl isomer, which may adopt less favorable hydrogen-bonding geometries .
  • Thioxo vs.
Physicochemical Properties
  • Solubility : The carboxylic acid group at position 7 enhances aqueous solubility compared to ester or amide derivatives (e.g., ethyl ester analogs in ) .
  • Metabolic Stability : Methoxy substituents (e.g., 4-methoxyphenyl in ) may reduce oxidative metabolism compared to hydroxyl groups, which are prone to glucuronidation .

Biological Activity

5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides an overview of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H16N2O3\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_3

Synthesis

The synthesis of imidazo[4,5-b]pyridine derivatives, including this compound, often involves a series of reactions including condensation and cyclization. A notable method includes the use of environmentally friendly solvents and reagents to enhance yield and reduce toxicity .

Anticancer Activity

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 10 µM, indicating moderate potency against this cell line.
  • NCI-H460 (lung cancer) : The IC50 was reported at 15 µM, suggesting potential for further development as a lung cancer therapeutic agent .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Tyrosine Kinases : The compound has been identified as an inhibitor of mammalian tyrosine kinase ROR1, which plays a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways.

Study 1: Antitumor Efficacy

A study evaluated the efficacy of various imidazo[4,5-b]pyridine derivatives on different cancer cell lines. The findings highlighted that the derivative containing the hydroxyphenyl group exhibited enhanced cytotoxicity compared to its counterparts without this modification.

CompoundCell LineIC50 (µM)
This compoundMCF-710
This compoundNCI-H46015

Study 2: Mechanistic Insights

Another study focused on understanding the molecular mechanisms behind the anticancer activity. It was found that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and what are their limitations?

  • Methodology : The compound’s synthesis typically involves cyclization of 2-aminopyridine derivatives with carbonyl-containing precursors under acidic or basic conditions. For example, a two-step approach:

Core formation : Reacting 2-amino-3-nitropyridine with phenylglyoxal generates the imidazo[4,5-b]pyridine scaffold via cyclocondensation.

Functionalization : Introducing the 2-hydroxyphenyl and carboxylic acid groups via Suzuki-Miyaura coupling or electrophilic substitution.

  • Limitations : Low yields (~30-40%) due to competing side reactions at the 7-position. Steric hindrance from the phenyl group complicates regioselectivity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Recommended methods :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups, carboxylic acid proton at δ ~12.5 ppm).
  • X-ray crystallography : Resolves ambiguities in regiochemistry; SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .
  • FT-IR : Confirms carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and hydroxyl groups (O–H stretch at ~3200 cm1^{-1}) .

Q. What are the primary biological targets associated with this compound?

  • Key targets : Enzymes like cyclic AMP phosphodiesterase III (IC50_{50} ~50 nM) and kinases (e.g., c-KIT, implicated in cancer). The carboxylic acid group enhances binding via hydrogen bonding to catalytic residues, while the hydroxyphenyl moiety contributes to π-π stacking in hydrophobic pockets .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining regioselectivity?

  • Optimization strategies :

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 160°C for 3 hours → 15 minutes), improving yield to ~60% .
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki coupling enhance coupling efficiency at the 7-position.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during functionalization, minimizing side reactions .

Q. How do contradictory structure-activity relationship (SAR) findings for imidazo[4,5-b]pyridine derivatives inform derivative design?

  • Case analysis :

  • Contradiction : Methyl substitution at the 2-position (vs. phenyl) increases solubility but reduces kinase inhibition (IC50_{50} shifts from 50 nM to >1 µM).
  • Resolution : Computational modeling (DFT) reveals steric clashes between methyl groups and hydrophobic kinase pockets. Replace with bulkier substituents (e.g., cyclopropyl) to restore activity .
    • Table 1 : Substituent Effects on Kinase Inhibition
SubstituentPositionIC50_{50} (nM)LogP
Phenyl2502.8
Methyl212001.5
Cyclopropyl2752.3

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Approaches :

  • Molecular docking (AutoDock Vina) : Simulates binding to kinase ATP-binding sites. Validate with experimental IC50_{50} data.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
    • Critical note : Include solvation effects (TIP3P water model) and counterion neutralization to improve accuracy .

Q. How can crystallographic data resolve polymorphic discrepancies in this compound?

  • Protocol :

Crystal growth : Use slow evaporation (acetone/water, 4:1) to obtain single crystals.

Data collection : Synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···O between carboxylic acid and hydroxyphenyl groups) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Root cause : Polymorphism (e.g., Form I vs. Form II) alters solubility. Form I (monoclinic) has higher aqueous solubility (2.1 mg/mL) than Form II (triclinic, 0.8 mg/mL) due to differences in hydrogen-bonding networks.
  • Mitigation : Characterize polymorphs via PXRD and DSC before biological assays .

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